H-Ala-AFC Trifluoroacetate: Technical Guide to Properties and Applications
H-Ala-AFC Trifluoroacetate: Technical Guide to Properties and Applications
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: L-Alanine-7-amido-4-trifluoromethylcoumarin trifluoroacetate salt (H-Ala-AFC TFA)
Executive Summary
H-Ala-AFC trifluoroacetate (CAS 201847-57-6) is a high-performance fluorogenic substrate utilized primarily for the quantification of aminopeptidase activity, specifically Aminopeptidase M (CD13) and Aminopeptidase N. Distinguished by the presence of the electron-withdrawing trifluoromethyl group on the coumarin ring, this compound offers superior Stokes shift and pH stability compared to its methylcoumarin (AMC) analogs. This guide details the physicochemical properties, reaction mechanisms, and standardized protocols for deploying H-Ala-AFC in high-throughput screening (HTS) and kinetic profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
H-Ala-AFC trifluoroacetate is the salt form of L-alanine conjugated to 7-amino-4-trifluoromethylcoumarin. The trifluoroacetate (TFA) counterion enhances the solubility and stability of the peptide derivative in organic solvents used for stock solutions.
Structural Specifications
| Property | Detail |
| Chemical Name | L-Alanine-7-amido-4-trifluoromethylcoumarin trifluoroacetate salt |
| Synonyms | H-Ala-AFC TFA; Ala-AFC; (S)-2-Amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide trifluoroacetate |
| CAS Number | 201847-57-6 (TFA Salt) / 126910-31-4 (Free Base) |
| Molecular Formula | C₁₃H₁₁F₃N₂O₃[1][][3][4][] · C₂HF₃O₂ |
| Molecular Weight | 414.26 g/mol (Salt); 300.24 g/mol (Free Base) |
| Solubility | Soluble in DMSO, DMF (>10 mM); Limited solubility in water without co-solvent |
| Purity Grade | Typically ≥98% (HPLC) |
Spectral Characteristics
The utility of H-Ala-AFC relies on the "fluorogenic shift." The intact amide bond quenches the fluorescence of the coumarin moiety. Upon enzymatic cleavage, the free AFC fluorophore is released, exhibiting a strong fluorescence signal.[][]
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Excitation Max (Free AFC): 400 nm
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Emission Max (Free AFC): 505 nm[6]
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Stokes Shift: ~105 nm (Reduces background interference)
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Optical Advantage: The trifluoromethyl group lowers the pKa of the hydroxyl group on the released coumarin, allowing for full fluorescence intensity at physiological pH (7.0–7.5), unlike AMC which requires higher pH for maximum signal.
Mechanism of Action
The primary application of H-Ala-AFC is the detection of aminopeptidases, enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.
Enzymatic Hydrolysis Pathway
The reaction follows Michaelis-Menten kinetics where the enzyme (e.g., CD13) attacks the amide bond between the L-Alanine and the AFC moiety.
Figure 1: Enzymatic hydrolysis of H-Ala-AFC. The enzyme cleaves the amide bond, releasing the highly fluorescent AFC fluorophore.
Experimental Protocols
Preparation of Stock Solutions
Expert Insight: Avoid dissolving directly in aqueous buffers, as this can lead to precipitation or hydrolysis over time. Use anhydrous DMSO.
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Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
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Concentration: Prepare a 10 mM to 20 mM stock solution.
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Calculation: Dissolve 4.14 mg of H-Ala-AFC TFA (MW 414.26) in 1 mL DMSO for a 10 mM solution.
-
-
Storage: Aliquot into amber tubes to protect from light. Store at -20°C. Stable for 6 months if kept dry.
Standard Assay Workflow (96-Well Plate)
This protocol is optimized for screening Aminopeptidase N (CD13) inhibitors or activity profiling.
Reagents:
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Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA (to prevent enzyme adsorption).
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Enzyme: Recombinant Human Aminopeptidase N or cell lysate.
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Substrate: H-Ala-AFC stock (diluted to working conc).
Step-by-Step Procedure:
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Enzyme Preparation: Dilute the enzyme in Assay Buffer to a concentration where the reaction remains linear over the incubation period (typically 1–10 nM final).
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Plate Setup: Add 50 µL of Enzyme solution to experimental wells. Add 50 µL of Assay Buffer to "No Enzyme" control wells.
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Compound Addition (Optional): If screening inhibitors, add 10 µL of test compound. Incubate for 15 minutes at room temperature.
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Substrate Initiation: Dilute the 10 mM DMSO stock to 200 µM in Assay Buffer (2x working conc). Add 50 µL to all wells (Final conc: 100 µM).
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Measurement: Immediately place the plate in a fluorescence microplate reader.
Figure 2: Workflow for H-Ala-AFC kinetic assay.
Data Analysis & Interpretation
Quantifying Activity
Raw data will be in Relative Fluorescence Units (RFU). To convert this to molar turnover:
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Standard Curve: Generate a standard curve using free 7-Amino-4-trifluoromethylcoumarin (AFC) (CAS 53464-72-5) in the same Assay Buffer. Range: 0 to 10 µM.
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Slope Calculation: Determine the slope of the standard curve (RFU/µM).
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Velocity (
): Calculate the slope of the kinetic trace (ΔRFU/min) from the linear portion of the reaction. -
Specific Activity:
Troubleshooting
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High Background: Ensure the substrate stock is not hydrolyzed. Check "No Enzyme" controls.
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Non-Linearity: Substrate depletion (>10% conversion) or enzyme instability. Reduce enzyme concentration.
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Inner Filter Effect: If using high concentrations (>200 µM) of substrate or colored inhibitors, correct for absorbance.
Applications in Drug Development[2]
Inhibitor Screening (CD13/APN)
Aminopeptidase N (CD13) is a target in oncology (angiogenesis) and pain management. H-Ala-AFC is the gold-standard substrate for HTS campaigns identifying Bestatin analogs or novel small-molecule inhibitors.
Cell Viability & Lysosomal Function
Because H-Ala-AFC is membrane-permeable, it can be used in live-cell assays to measure intracellular aminopeptidase activity, which correlates with lysosomal integrity and cell viability.
References
-
BOC Sciences. L-Alanine 7-amido-4-trifluoromethylcoumarin trifluoroacetate Properties and Applications. Retrieved from
-
Cayman Chemical. AAF-CMK (trifluoroacetate salt) Technical Information.[8] (Used for comparative salt form properties). Retrieved from
-
PubChem. Trifluoroacetate Structure and Identifiers.[9] National Library of Medicine. Retrieved from [9]
-
AAT Bioquest. Spectrum of AFC (7-Amino-4-trifluoromethylcoumarin). Retrieved from
-
Sigma-Aldrich. L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt Product Information. (Reference for general coumarin-peptide handling). Retrieved from
Sources
- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Suc-Ala-Ala-Pro-Phe-AFC (Pancreatic Elastase Substrate (human), fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]
